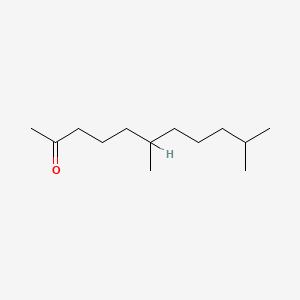

6,10-Dimethylundecan-2-one

Description

Contextual Significance in Ketone Chemistry and Natural Products Research

From a chemical standpoint, 6,10-Dimethylundecan-2-one is classified as an aliphatic ketone. nih.govlookchem.com Ketones are a class of organic compounds characterized by a carbonyl group (a carbon-oxygen double bond) bonded to two other carbon atoms. foodb.cawikipedia.org The structure of this compound, a long-chain ketone with methyl branches, contributes to its physical properties, such as being a viscous liquid. nih.gov Like other ketones with alpha-hydrogens, it can undergo keto-enol tautomerization, a fundamental concept in organic chemistry where the molecule exists in equilibrium between a ketone and an enol form. foodb.ca

In the realm of natural products, this compound is significant due to its widespread occurrence in the volatile organic compound (VOC) profiles of various organisms. It has been identified as a component in a diverse range of plants, including tea (Camellia sinensis), which has led to suggestions of its use as a potential biomarker for tea consumption. foodb.ca The compound is also found in several species of the flowering plant genus Chorisia nih.gov, certain traditional Iranian wild edible plants aimspress.com, the South American plant Phyla scaberrima jppres.com, and various cultivars of table grapes (Vitis vinifera) asianpubs.org. Furthermore, it has been detected in the aquatic plant Ceratophyllum demersum nih.govnist.gov and the brown macroalga Halopteris scoparia from the Adriatic Sea nih.gov.

The presence of this compound is not limited to the plant kingdom. It has been identified in relation to insects, where structurally similar ketones are known to function as pheromones, which are chemical signals used for communication between members of the same species. plantprotection.pl For instance, research into termite chemical communication has identified related long-chain methylated ketones as trail-following or sex pheromones. researchgate.netpsu.edu This highlights the potential role of this compound in ecological interactions.

Historical Perspective of Scholarly Investigations Involving this compound

The scientific investigation of this compound has progressed over several decades, with its identity being confirmed through various analytical techniques. The compound is also known by several synonyms, including hexahydropseudoionone and tetrahydrogeranylacetone, which reflect its structural relationship to other well-known fragrance and flavor compounds. nist.govepa.gov

Early synthetic routes to this compound have been documented. One reported method involves the ethylation of para-propenyl phenol (B47542) with diethyl sulfate (B86663) in an aqueous alkaline solution. chemicalbook.comchemicalbook.com Another synthetic pathway starts from 4-isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol, which is treated with silver trifluoromethanesulphonate. prepchem.com These syntheses were crucial for obtaining pure samples of the compound for further study and for confirming its structure.

The identification of this compound in natural sources has been greatly facilitated by the advancement of analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS). This technique has been instrumental in detecting and quantifying its presence in the complex volatile mixtures emitted by plants and other organisms.

Scope and Objectives of Current Academic Research Initiatives

Contemporary academic research continues to explore the occurrence and potential functions of this compound. A significant area of investigation is its role as a volatile organic compound in plants. Studies often aim to create a chemical inventory of plant volatiles, which can have applications in chemotaxonomy—the classification of organisms based on their chemical constituents. For example, the distinct volatile profiles, including the presence of this compound, in different Chorisia species help in their chemical differentiation. nih.gov

Another focus of current research is the potential biological activity of this compound. For example, a recent in-silico study investigated the potential of various volatile compounds from Phyla scaberrima, including this compound, as inhibitors of proteases related to the SARS-CoV-2 virus. jppres.com While this research is computational, it points to a direction for future experimental validation.

Furthermore, the study of this compound in the context of food science is ongoing. Its identification in grapes, for instance, contributes to a better understanding of the aromatic composition of different cultivars and how it changes during postharvest storage. asianpubs.org In the broader context of chemical ecology, the investigation of this and related ketones as potential insect semiochemicals remains an active field, with implications for pest management strategies. plantprotection.pl

Below is a table summarizing some of the research findings related to the natural occurrence of this compound.

| Organism | Part/Extract Studied | Research Focus |

| Camellia sinensis (Tea) | Not specified | Potential biomarker for consumption foodb.ca |

| Chorisia species | Flowers | Chemotaxonomy and volatile profiling nih.gov |

| Various Iranian wild edible plants | Not specified | Chemical composition of volatile fractions aimspress.com |

| Phyla scaberrima | Ethanolic extracts | Identification of volatile compounds and in-silico antiviral studies jppres.com |

| Vitis vinifera (Table Grapes) | Fruit | Changes in volatile compounds during storage asianpubs.org |

| Ceratophyllum demersum | Essential oil | Variation in component composition during vegetation nist.gov |

| Halopteris scoparia | Whole organism | Chemical prospecting of volatile organic compounds nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6,10-dimethylundecan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGLEUBCAJNCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862709 | |

| Record name | 6,10-Dimethylundecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Undecanone, 6,10-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1604-34-8, 60148-93-8 | |

| Record name | 6,10-Dimethyl-2-undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydropseudoionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydropseudoionone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Undecanone, 6,10-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,10-Dimethylundecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10-dimethylundecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-6,10-dimethylundecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDROPSEUDOIONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91TGG00357 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution in Biological and Environmental Systems

Natural Presence in Terrestrial Flora

The compound 6,10-Dimethylundecan-2-one has been identified in various terrestrial plants, indicating its role as a natural volatile constituent.

Scientific studies have confirmed the presence of this compound in several plant species. In a study of the Egyptian medicinal plant Euphorbia retusa, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the plant's non-polar fractions detected the presence of this compound. researchgate.netresearchgate.nettea-science.com This compound was identified alongside other constituents such as n-dodecane and various fatty acid methyl esters. researchgate.netresearchgate.nettea-science.com

Research on the volatile components of five traditional Iranian wild edible plants also identified this compound. mdpi.comsciopen.com In Falcaria vulgaris, this compound was found to constitute 0.24% of the total volatile compounds. mdpi.comsciopen.com Furthermore, this compound has been reported to be present in the aquatic plant Ceratophyllum demersum, a submerged, free-floating species with a global distribution. nih.govnih.gov A study assessing the biological activity of major components from C. demersum included this compound in its analysis. nih.gov

Table 1: Identification of this compound in Specific Plant Species

| Plant Species | Family | Part Analyzed | Analytical Method | Key Finding |

|---|---|---|---|---|

| Euphorbia retusa | Euphorbiaceae | Whole plant (non-polar fractions) | GC-MS | Presence of this compound confirmed. researchgate.netresearchgate.nettea-science.com |

| Falcaria vulgaris | Apiaceae | Not specified (headspace volatiles) | GC-MS | Constitutes 0.24% of total volatile compounds. mdpi.comsciopen.com |

The presence of this compound extends to processed plant-derived products, notably in aged tea and certain fruits. A study on the aroma compounds of aged Tieguanyin, a type of oolong tea, identified this compound as one of the 13 upregulated discriminatory volatiles during the late aging period. This suggests it is a characteristic compound contributing to the unique aged aroma of this tea. researchgate.net

In the realm of traditional medicine and food, the fruit of Lycium barbarum L. (goji berry) has been analyzed for its volatile components. Research aimed at identifying the origin of Lycium barbarum L. from Ningxia Zhongning in China found that this compound was one of ten volatile compounds detected exclusively in samples from this specific region. researchgate.net

Table 2: this compound in Plant-Derived Products

| Product | Plant Source | Finding |

|---|---|---|

| Aged Tieguanyin Tea | Camellia sinensis | Identified as a characteristic volatile compound of the aged aroma. researchgate.net |

The exclusive presence of this compound in Lycium barbarum L. from the Ningxia Zhongning region highlights its potential as a chemical biomarker. researchgate.net Such unique chemical markers are valuable for verifying the authenticity and geographical origin of agricultural and medicinal products, thereby preventing food fraud and ensuring quality control. researchgate.netrsc.org The identification of this compound through methods like comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOFMS) can serve as a technical reference for origin traceability. researchgate.net

Detection in Aquatic Flora and Ecosystems

The occurrence of this compound is not limited to terrestrial plants. It has also been detected in marine environments. A detailed chemical analysis of the volatile organic compounds from the Adriatic macroalga Halopteris scoparia identified this compound. semanticscholar.org The study, which used headspace solid-phase microextraction (HS-SPME) followed by GC-MS, quantified the compound's relative abundance in both fresh and air-dried samples of the alga. semanticscholar.org In fresh samples, the relative percentage of this compound was 0.49% in May and 0.42% in July. semanticscholar.org

Environmental Distribution in Geological Matrices

Beyond its biological presence, this compound has been found in environmental samples, specifically in desert sand. A preliminary study on the organic matter in desert sand from the Riyadh and Al-Qasim areas of Saudi Arabia detected a series of n-alkanones, including this compound. The presence of such n-alkanones is considered an indicator of vegetation input, suggesting they may form through microbial processes acting on plant wax lipids. This finding points to the compound's persistence and distribution in the wider environment, originating from botanical sources.

Biosynthesis and Biotransformation Pathways

Elucidation of Biosynthetic Origins in Natural Producers

Scientific investigations have identified 6,10-Dimethylundecan-2-one as a characteristic compound in certain aged teas and have traced its origin to specific enzymatic degradation pathways. researchgate.netresearchgate.net

Carotenoid Degradation: The most substantially documented pathway for the formation of this compound is through the enzymatic oxidative cleavage of carotenoids. researchgate.net These C40 isoprenoid pigments are precursors to a wide array of smaller, often volatile, compounds known as apocarotenoids, which contribute to the flavor and aroma of many plants and foods. tandfonline.comfrontiersin.orgnih.gov The enzymes responsible for this cleavage are known as Carotenoid Cleavage Dioxygenases (CCDs). sci-hub.sefrontiersin.org

Several members of the CCD family, including CCD1, CCD4, and the mitochondrial enzyme BCO2 (beta-carotene 9',10'-oxygenase), have been identified to cleave various carotenoid substrates at specific double bonds. sci-hub.seuniprot.orgfrontiersin.org For instance, CCD1 has shown broad substrate specificity, cleaving linear and cyclic carotenoids at the 9,10 (and 9',10') positions. nih.gov Research on grapevines has demonstrated that enzymes like VvCCD1, VvCCD4a, and VvCCD4b can cleave carotenoids such as lycopene (B16060) and ε-carotene to form various apocarotenoids. frontiersin.org Specifically, the formation of (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one, a structurally related unsaturated ketone, has been shown to result from the cleavage of lycopene by the BCO2 enzyme. uniprot.org Subsequent enzymatic reduction of the double bonds of this trienone could yield this compound.

| Enzyme Family | Specific Enzyme Example | Substrate(s) | Cleavage Position | Key Apocarotenoid Products | Reference |

|---|---|---|---|---|---|

| CCD1 | ZmCCD1 (Maize) | Lycopene, β-Carotene, Zeaxanthin (B1683548) | 9,10 (9',10') and 5,6 (5',6') | β-ionone, 6-methyl-5-hepten-2-one | nih.gov |

| CCD4 | VvCCD4b (Grape) | Lycopene, ε-carotene | Not specified | β-ionone, 6-methyl-5-hepten-2-one | frontiersin.org |

| BCO2 | Human BCO2 | Lycopene, β-Carotene, Lutein, Zeaxanthin | 9,10 and 9',10' | (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one, β-ionone | uniprot.org |

Glycoside Hydrolysis: In plants, many volatile compounds are stored in a non-volatile, inactive form as glycosides. uoanbar.edu.iqwikipedia.org These molecules consist of a sugar part (the glycone) bound to a non-sugar part (the aglycone), which in this context would be the volatile compound. uoanbar.edu.iqwikipedia.org Enzymatic hydrolysis, catalyzed by glycoside hydrolases (also known as glycosidases), can cleave the glycosidic bond, releasing the free, volatile aglycone. uoanbar.edu.iqcazypedia.orgnih.gov While this is a well-established general mechanism for the release of aroma compounds in plants, direct evidence specifically linking the hydrolysis of a this compound glycoside to its formation is not prominently featured in the reviewed scientific literature.

Lipid Oxidation: Lipid oxidation is a major chemical process responsible for the formation of a wide array of volatile compounds, including aldehydes, alcohols, and ketones, particularly in food products. nih.govdtu.dkresearchgate.net This process can occur through autoxidation, photo-oxidation, or enzyme-catalyzed oxidation. researchgate.net The breakdown of lipid hydroperoxides, the primary products of lipid oxidation, leads to the formation of smaller volatile molecules that contribute to the aroma profile. cirad.frdtu.dk While ketones are known products of lipid oxidation, specific studies demonstrating the formation of this compound directly from the oxidation of precursor lipids, such as those in plant waxes, are not extensively detailed in the available research.

Microbial biotransformation utilizes microorganisms and their enzyme systems to perform structural modifications on chemical compounds. nih.gov This process is a cornerstone of white biotechnology and is employed to produce a variety of chemicals. nih.gov Microbes can metabolize fatty acids and other lipids to produce compounds such as esters, alkanes, and ketones. nih.govpnas.org For instance, gut microbiota can produce short-chain fatty acids (SCFAs) from the fermentation of dietary fibers, which then serve as precursors for lipid synthesis. mdpi.com However, while the microbial metabolism of lipids is a broad and active field of research, specific pathways detailing the biotransformation of plant wax lipids or other lipid precursors directly into this compound are not well-documented in the current scientific literature.

Characterization of Metabolic Intermediates and Precursors

The primary precursors for this compound are carotenoids. The structure of the final compound suggests it is a C13-apocarotenoid, likely derived from the cleavage of a C40 carotenoid backbone.

Potential precursors and intermediates include:

Carotenoids : Acyclic carotenoids like lycopene and cyclic carotenoids such as β-carotene and zeaxanthin are the initial substrates. nih.govfrontiersin.org

(3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one : This unsaturated ketone is a direct product of lycopene cleavage by the BCO2 enzyme and represents a likely immediate precursor that undergoes subsequent saturation of its double bonds. uniprot.org

Geranylacetone (B162166) : This C13-ketone is a known apocarotenoid and is structurally related, suggesting it may arise from similar degradation pathways or serve as a precursor itself in some biological systems. researchgate.netfrontiersin.org It shares a similar carbon skeleton but differs in the degree of saturation.

| Precursor/Intermediate | Chemical Class | Proposed Converting Enzyme/Process | Reference |

|---|---|---|---|

| Lycopene | Carotenoid (Acyclic) | Carotenoid Cleavage Dioxygenase (BCO2, CCD1) | uniprot.orgnih.govfrontiersin.org |

| β-Carotene | Carotenoid (Cyclic) | Carotenoid Cleavage Dioxygenase (CCD1, BCO2) | uniprot.orgnih.gov |

| (3E,5E)-6,10-dimethylundeca-3,5,9-trien-2-one | Apocarotenoid (Unsaturated Ketone) | Enzymatic Reduction/Saturation | uniprot.org |

| Geranylacetone | Apocarotenoid (Unsaturated Ketone) | Enzymatic Reduction/Saturation | researchgate.netfrontiersin.org |

Investigations into Genetic and Enzymatic Regulation of Biosynthesis

The biosynthesis of this compound is intrinsically linked to the regulation of carotenoid degradation. The expression of carotenoid cleavage dioxygenase (CCD) genes is a key control point in the production of apocarotenoids. researchgate.nettandfonline.comfrontiersin.org

The regulation of this pathway occurs at multiple levels:

Transcriptional Regulation : The expression of CCD genes, such as CCD1 and CCD4, is highly regulated. frontiersin.orgnih.gov Their transcript levels vary depending on the plant tissue, developmental stage (e.g., fruit ripening, seed maturation), and in response to environmental stimuli like light and stress. frontiersin.orgpsu.edufrontiersin.org

Hormonal Influence : Phytohormones like abscisic acid have been shown to strongly induce the expression of certain CCD genes, thereby promoting the production of apocarotenoids. frontiersin.org

Transcription Factors : Specific families of transcription factors, such as the MADS-box family, have been identified as regulators of CCD gene promoters. frontiersin.org For example, VvMADS4 was found to be a potential negative regulator of the VvCCD4b promoter in grapes. frontiersin.org In other cases, transcription factors can activate both carotenoid biosynthesis genes and CCD genes simultaneously, coordinating the production of precursors and their subsequent cleavage. frontiersin.org

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Isolation and Identification

Chromatography is the cornerstone for separating 6,10-Dimethylundecan-2-one from complex mixtures. Gas chromatography, in particular, is well-suited for this volatile ketone.

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nist.gov In GC, the sample is vaporized and separated into its components within a capillary column. Each component elutes at a specific retention time, which is a characteristic of the compound under the given analytical conditions. thermofisher.com The mass spectrometer then ionizes and fragments the eluted compounds, producing a unique mass spectrum that acts as a molecular fingerprint. nist.gov

The application of GC-MS is essential when analyzing complex matrices where numerous compounds are present. For instance, this compound has been identified as a volatile organic compound (VOC) in various natural sources. Research has documented its presence in the Adriatic macroalga Halopteris scoparia nih.gov, saffron researchgate.net, and the plant Phyla scaberrima jppres.com. In these studies, GC-MS enabled the separation of this specific ketone from hundreds of other co-existing volatile compounds, allowing for its positive identification through mass spectral library matching and retention index comparison. nih.govjppres.com The technique's sensitivity is critical for detecting trace levels of the compound, which is often necessary in forensic analysis, such as in drink spiking cases, and environmental monitoring. mdpi.compreprints.org

Challenges in GC-MS analysis often arise from matrix effects, where other components in the sample can interfere with the detection of the target analyte, potentially causing signal suppression or enhancement. mdpi.com To mitigate these effects and ensure accurate quantification, meticulous sample preparation and the use of internal standards are common practice. mdpi.com

Table 1: Selected GC-MS Parameters for Volatile Compound Analysis This table presents a generalized example of typical GC-MS parameters and is not specific to a single study.

| Parameter | Typical Setting | Reference |

|---|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column | jppres.com |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | lcms.cz |

| Injection Mode | Splitless | lcms.cz |

| Oven Program | Initial temp 45-60°C, ramped to 280-325°C | lcms.cznih.gov |

| MS Ionization | Electron Ionization (EI) at 70 eV | lcms.cz |

| Mass Range | 50-1000 m/z | lcms.cz |

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient, and non-invasive sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile compounds. frontiersin.org In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace (the gas phase) above a solid or liquid sample in a sealed vial. chromatographyonline.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. chromatographyonline.com

This technique enhances volatile analysis by concentrating analytes from the headspace, thereby increasing detection sensitivity. researchgate.net The choice of fiber coating is critical for efficient extraction. For broad-spectrum analysis of volatiles, fibers with mixed phases, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often used to capture compounds with a wide range of polarities and molecular weights. nih.govnih.gov

HS-SPME-GC-MS has been successfully applied to characterize the volatile profiles of complex samples containing this compound. For example, it was used to analyze the volatile compounds from the macroalga Halopteris scoparia and to study the aroma components of saffron. nih.govresearchgate.net The optimization of HS-SPME parameters, such as extraction time and temperature, is crucial for achieving reproducible and accurate results. frontiersin.orgnih.gov

For exceptionally complex mixtures, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. researchgate.net This technique employs two different chromatographic columns connected in series by a modulator. mdpi.com The first column typically separates compounds based on their volatility (non-polar phase), while the second, shorter column provides a rapid, orthogonal separation based on polarity (polar phase). nasa.gov The result is a two-dimensional chromatogram with vastly increased peak capacity, allowing for the resolution of compounds that would co-elute in a single-column separation. nasa.govchromatographyonline.com

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), the system becomes even more powerful. TOF-MS detectors are capable of the high-speed data acquisition required to adequately sample the very narrow peaks (50-100 ms) that elute from the second dimension column. nih.govnasa.gov This combination, GC×GC-TOFMS, provides high-resolution separation and high-quality mass spectral data, which is ideal for both identifying and quantifying trace-level components in a heavy matrix. nasa.govchromatographyonline.com While specific applications of GCxGC-TOFMS for this compound are not extensively detailed, the technique is perfectly suited for metabolomic studies and the analysis of complex volatile profiles where this compound might be a key marker. nih.govnih.govgcms.cz

Spectroscopic Methods in Structural Elucidation

While chromatography excels at separation, spectroscopy is indispensable for determining the precise chemical structure of an isolated compound like this compound. numberanalytics.comnptel.ac.in

Mass Spectrometry (MS): As part of GC-MS analysis, MS provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The fragmentation pattern is crucial for structural elucidation. For this compound, characteristic fragments in its electron ionization (EI) mass spectrum include prominent peaks at m/z 58, 43, and 71. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The PubChem database lists ¹³C NMR spectral data for this compound, which would show distinct signals for each of the 13 carbon atoms in their unique chemical environments. nih.gov ¹H NMR would similarly reveal the number and types of protons and their connectivity. scribd.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. scribd.com For this compound, the most characteristic feature in its IR spectrum would be a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ketone group, typically found in the 1700-1750 cm⁻¹ region. scribd.com

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Feature | Reference |

|---|---|---|

| GC-MS (EI) | Top mass-to-charge (m/z) peaks at 58, 43, 71 | nih.gov |

| ¹³C NMR | Data available showing signals for all unique carbons | nih.gov |

| IR Spectroscopy | Characteristic C=O stretch for a ketone functional group | scribd.com |

Application of Chemometric Tools for Data Analysis and Pattern Recognition

The analysis of complex samples by methods like GC-MS and GC×GC-TOFMS generates vast and complex datasets. vu.nl Chemometrics applies mathematical and statistical methods to extract meaningful chemical information from this data. mdpi.com

Unsupervised methods like Principal Component Analysis (PCA) are used for data exploration and visualization. PCA reduces the dimensionality of the data, allowing for the identification of patterns, groupings, and outliers in large sample sets. nih.gov For example, in a study of volatile compounds from the macroalga Halopteris scoparia, PCA was used on the GC-MS data to visualize the differences in the volatile profiles based on sample treatment (fresh vs. dried) and season, with this compound being one of the many compounds contributing to this differentiation. nih.gov

Supervised methods are used for classification and prediction. chromatographyonline.comPartial Least Squares Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are powerful tools for identifying the variables (i.e., the chemical compounds) that are most responsible for the separation between predefined classes of samples (e.g., diseased vs. healthy, different geographical origins). spectroscopyonline.com These methods are essential in metabolomics to pinpoint potential biomarkers from thousands of detected features. nih.govgcms.cz While a specific study highlighting this compound with PLS-DA was not identified, the methodology is standard for analyzing the type of GC-MS data where this compound is found. spectroscopyonline.comnih.gov

Biological and Ecological Roles and Interactions

Contribution to Volatile Chemical Profiles and Organoleptic Characteristics

6,10-Dimethylundecan-2-one is a notable volatile organic compound (VOC) that contributes to the complex aroma profiles of various natural products, most significantly in aged teas.

Detailed Research Findings:

Research has identified this compound as one of the key compounds responsible for the characteristic aged aroma of white tea. researchgate.net A study comparing fresh, naturally aged, and rapidly aged white tea found that this compound was among 13 upregulated discriminatory volatiles in the later stages of aging. researchgate.net This suggests that its presence is a significant indicator of the aging process in tea. The formation of this and other related compounds is often attributed to the enzymatic degradation of carotenoids, hydrolysis of glycosides, and oxidation of lipids during aging. researchgate.net

In the context of dark teas, such as Pu-erh and Fu brick tea, this compound has also been identified as a component of their volatile profiles. nih.govpsu.edu Its concentration can vary depending on the specific type of tea and the duration of aging. psu.edu For instance, in one study on dark tea, the concentration of this compound was observed to increase significantly during the fermentation process. nih.gov

Beyond tea, this compound has been reported in a wide array of other natural sources, contributing to their distinct organoleptic properties. These include certain fruits, essential oils, and even some species of mushrooms. chemicalbook.comchemdad.com The aroma of this compound itself is described as having fresh-floral, light, sweet-rosy, and slightly green, magnolia-like notes. chemicalbook.com

Table 1: Presence and Role of this compound in Tea

| Tea Type | Role of this compound | Research Finding |

| Aged White Tea | Contributes to the characteristic "aged aroma" | Identified as one of 13 upregulated discriminatory volatiles in the late aging period. researchgate.net |

| Dark Tea (General) | Component of the volatile profile | Its concentration increases with fermentation time. nih.gov |

| Pu-erh Tea | Part of the volatile constituents | Found in raw, ripe, and aged Pu-erh teas. psu.edu |

| GABA Sun-Dried Green Tea | Contributes to the fresh aroma | Identified as a compound with a fresh scent. mdpi.com |

Involvement in Inter-organismal Chemical Communication

While direct evidence for this compound as an insect pheromone is limited, its structural similarity to known insect pheromones suggests a potential role in chemical communication.

Detailed Research Findings:

The field of chemical ecology has documented numerous instances of structurally related compounds acting as pheromones in insects. For example, various ketones and alcohols with similar carbon skeletons are utilized by different insect species for trail-following, aggregation, or as sex pheromones. researchgate.netscielo.sa.crscielo.br

Specifically, in termites, compounds with a dimethyl-branched alkane structure are common in their chemical communication systems. For instance, syn-4,6-dimethylundecan-1-ol has been identified as a trail-following pheromone in the termite Hodotermopsis sjoestedti. researchgate.netresearcher.life Furthermore, syn-4,6-dimethylundecanal and (5E)-2,6,10-trimethylundeca-5,9-dienal serve as male and female sex pheromones, respectively, in the same species. researchgate.netresearcher.life The structural resemblance of this compound to these termite pheromones suggests a possible, though yet unconfirmed, role in the chemical signaling of certain insect species.

In another example, the bumblebee wax moth, Aphomia sociella, utilizes 6,10,14-trimethylpentadecan-2-one (B131137), a compound with a similar branched ketone structure, as a component of its sex and aphrodisiac pheromones. researchgate.net This further supports the idea that this compound could have analogous functions in other insects. The study of such semiochemicals is crucial for developing environmentally friendly pest control strategies. scielo.sa.cr

Table 2: Related Insect Pheromones and their Functions

| Compound | Insect Species | Pheromone Type/Function |

| syn-4,6-Dimethylundecan-1-ol | Hodotermopsis sjoestedti (Termite) | Trail-following pheromone. researchgate.netresearcher.life |

| syn-4,6-Dimethylundecanal | Hodotermopsis sjoestedti (Termite) | Male sex pheromone. researchgate.netresearcher.life |

| (5E)-2,6,10-Trimethylundeca-5,9-dienal | Hodotermopsis sjoestedti (Termite) | Female sex pheromone. researchgate.netresearcher.life |

| 6,10,14-Trimethylpentadecan-2-one | Aphomia sociella (Bumblebee wax moth) | Component of male sex pheromone and female aphrodisiac pheromone. researchgate.net |

Interactions with Microbial Communities in Diverse Ecosystems

Microbial activity is a key driver in the production of this compound, particularly in the context of tea fermentation.

Detailed Research Findings:

The fermentation process of dark teas, such as Pu-erh and Fu brick tea, involves a complex interplay of various microorganisms, including fungi and bacteria. nih.govnih.govhortherbpublisher.com These microbial communities are instrumental in transforming the chemical composition of the tea leaves, leading to the development of unique flavors and aromas. researchgate.nethortherbpublisher.com

Studies have shown that the abundance of certain volatile compounds, including this compound, increases significantly during microbial fermentation. nih.gov In one study investigating the effects of solid-state fermentation with Bacillus subtilis on dark tea, the content of this compound was found to rise as the fermentation progressed. nih.gov This suggests that the metabolic activities of Bacillus subtilis and other microorganisms contribute to the synthesis of this compound. The microbial enzymes play a crucial role in breaking down larger molecules in the tea leaves, such as carotenoids, which are precursors to many volatile compounds. researchgate.net

The composition of the microbial community itself evolves during the fermentation and aging of tea. nih.govnih.gov Different types of fermented teas harbor distinct microbial profiles, which in turn influences the final chemical makeup and sensory characteristics of the tea. hortherbpublisher.comresearchgate.net For example, Aspergillus species are often dominant in the early stages of Pu-erh tea fermentation and are known to produce a variety of enzymes that contribute to the formation of flavor compounds. hortherbpublisher.comhortherbpublisher.com

Table 3: Microbial Influence on this compound in Tea Fermentation

| Microbial Aspect | Influence on this compound | Research Context |

| Solid-State Fermentation | Increased production of this compound | Fermentation of dark tea with Bacillus subtilis. nih.gov |

| Microbial Enzymes | Breakdown of precursors (e.g., carotenoids) leading to its formation | General mechanism in tea aging and fermentation. researchgate.net |

| Microbial Community Dynamics | The specific microbial profile influences the overall volatile composition, including this compound | Evolution of fungal and bacterial communities during Pu-erh and Fu brick tea production. nih.govnih.gov |

Ecological Significance within Plant-Environment Dynamics

This compound is part of a larger class of plant volatiles that are crucial for a plant's interaction with its environment. nih.gov

Detailed Research Findings:

Plants produce a diverse array of volatile organic compounds that serve various ecological functions, such as attracting pollinators, deterring herbivores, and protecting against pathogens and abiotic stresses. nih.gov Terpenoids, the class of compounds to which this compound is related, are particularly important in mediating these interactions. mdpi.com

This compound has been identified in the volatile emissions of various plants, including the aquatic plant Ceratophyllum demersum and certain species of the ornamental flower Alstroemeria. mdpi.comnih.gov The specific blend of volatile compounds emitted by a plant can be influenced by both genetic factors and environmental conditions, such as light, temperature, and herbivory. mdpi.com

In some cases, the production of certain volatiles, including those structurally similar to this compound, can be induced by pathogen attack. For example, in grapevine genotypes resistant to downy mildew, the amount of this compound and other terpenes increases following inoculation with the pathogen Plasmopara viticola. researchgate.netresearchgate.net This suggests a role for these compounds in the plant's defense response. The study of these plant-emitted volatiles is not only important for understanding ecological interactions but also has potential applications in agriculture, such as in the development of new pest management strategies. mdpi.com

Environmental Fate and Degradation Studies

Abiotic Transformation Pathways

Abiotic transformation involves non-biological processes that chemically alter the compound. For 6,10-Dimethylundecan-2-one, these pathways are primarily driven by light (photodegradation) and chemical reactions with environmental oxidants.

Direct information on the photodegradation of this compound in the environment is not extensively documented in scientific literature. However, the behavior of aliphatic ketones under UV radiation is well-understood and provides a strong basis for its likely photochemical fate. The carbonyl group (C=O) in the ketone acts as a chromophore, absorbing light energy, which can initiate degradation through several pathways.

The primary mechanisms for ketone photolysis are the Norrish Type I and Norrish Type II reactions nih.gov:

Norrish Type I Reaction: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, creating two free radicals. These highly reactive radicals can then participate in further reactions, such as abstracting hydrogen from other molecules or reacting with oxygen.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-carbon (the third carbon from the carbonyl group). This leads to the formation of a biradical intermediate, which then cleaves to form a smaller ketone (acetone in this case) and an alkene.

Studies on polyethylenes intentionally modified with in-chain ketone groups have demonstrated that these groups act as reactive points, making the otherwise inert polymer susceptible to photodegradation when exposed to sunlight acs.orgresearchgate.net. This confirms the role of the ketone functional group in initiating light-induced degradation. While specific kinetic data for this compound is unavailable, the rate of photodegradation would be influenced by factors such as light intensity, wavelength, and the presence of other substances in the environmental matrix (e.g., water, air).

Hydrolysis: Ketones are generally considered resistant to hydrolysis under typical environmental pH conditions (pH 4-9) msu.edu. The carbon atom of the carbonyl group is less electrophilic than that of an ester or amide, and there is no suitable leaving group attached to it. Therefore, hydrolysis is not considered a significant abiotic degradation pathway for this compound in the environment quora.com.

Oxidation: While ketones are more resistant to oxidation than aldehydes, they can be oxidized by strong oxidizing agents present in the environment, such as hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters. This oxidation can be a significant transformation pathway. Vigorous oxidation can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of smaller carboxylic acids libretexts.org.

Another relevant oxidative pathway is the Baeyer-Villiger oxidation, where a ketone is converted into an ester by peroxyacids or other oxidants libretexts.orglu.se. In biological systems, this reaction is catalyzed by specific enzymes known as Baeyer-Villiger monooxygenases (BVMOs), as discussed in the biotic degradation section. Abiotic Baeyer-Villiger oxidation can occur in the environment, though likely at a slower rate than enzymatic processes.

Notably, this compound has been identified as an oxidation product of larger branched alkanes like squalane, indicating its stability as an intermediate in oxidative degradation cascades researchgate.net.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms. This is a major pathway for the environmental removal of aliphatic ketones.

There is substantial evidence for the microbial degradation of long-chain aliphatic and branched ketones, which are structurally similar to this compound. Bacteria are the primary agents in petroleum hydrocarbon degradation and are capable of metabolizing these compounds nih.gov. The general susceptibility of hydrocarbons to microbial attack is ranked with linear alkanes being more readily degraded than branched alkanes nih.gov.

The primary aerobic degradation pathway for long-chain ketones often involves sub-terminal oxidation. This process includes the following steps aimspress.commdpi.com:

Reduction of the ketone by a reductase to form a secondary alcohol.

Oxidation of the secondary alcohol by a Baeyer-Villiger monooxygenase (BVMO) to form an ester.

Hydrolysis of the ester by an esterase to yield a fatty acid and an alcohol.

The resulting fatty acid can then enter the β-oxidation pathway, where it is broken down into two-carbon units of acetyl-CoA, which subsequently enter the citric acid cycle for energy production.

Studies have demonstrated the degradation of ketones under various conditions. For instance, a microbial enrichment culture from marine sediment was capable of degrading hexadecan-2-one and the structurally analogous isoprenoid ketone, 6,10,14-trimethylpentadecan-2-one (B131137), under anaerobic, sulfate-reducing conditions nih.gov. The degradation was coupled to sulfide (B99878) production and was believed to involve carboxylation reactions nih.gov. The degradation of 6,10,14-trimethylpentadecan-2-one has also been observed with a denitrifying marine bacterium, Marinobacter sp. asm.org. Furthermore, some thermophilic bacteria, such as Thermomicrobium fosteri, have been shown to utilize ketones with chain lengths between C14 and C17 nih.gov.

The table below summarizes findings on the microbial degradation of long-chain ketones similar to this compound.

| Compound | Microorganism/System | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Hexadecan-2-one | Marine Sediment Enrichment Culture | Anaerobic (Sulfate-reducing) | Degraded as sole carbon source, coupled to sulfide production. | nih.gov |

| 6,10,14-Trimethylpentadecan-2-one | Marine Sediment Enrichment Culture | Anaerobic (Sulfate-reducing) | Compound was degraded by the enrichment culture. | nih.gov |

| 6,10,14-Trimethylpentadecan-2-one | Marinobacter sp. (strain CAB) | Anaerobic (Denitrifying) | Metabolized by the denitrifying bacterium. | asm.org |

| C14-C17 Ketones | Thermomicrobium fosteri | Aerobic, Thermophilic | Utilized as a growth substrate. | nih.gov |

This compound possesses a chiral center at the C6 position, meaning it exists as two non-superimposable mirror images, or enantiomers. Enantioselective biodegradation occurs when microorganisms degrade one enantiomer of a chiral compound at a different rate than the other. This phenomenon is due to the stereospecificity of the enzymes involved in the degradation pathway.

While no studies were found that specifically investigate the enantioselective biodegradation of this compound, research on other ketones provides a strong indication that such processes are likely. The biocatalytic reduction of prochiral ketones to form specific enantiomers of chiral alcohols is a well-documented process, often employing whole-cell biocatalysts like Bacillus cereus or various plant-based systems mdpi.comresearchgate.net. Conversely, the oxidation of chiral substrates can also be enantioselective. For example, the bacterium Pseudomonas putida has been shown to oxidize the two enantiomers of a bicyclic ketone at different rates capes.gov.br.

Given that the initial step in the biodegradation of this compound likely involves enzymatic reduction or oxidation at or near the carbonyl group, it is highly probable that the process would be enantioselective. The enzymes of a microbial community would likely show a preference for one enantiomer over the other, leading to a shift in the enantiomeric ratio of the compound in the environment over time. However, without specific experimental data, this remains a scientifically-based extrapolation.

Environmental Transport and Partitioning Dynamics

The movement and distribution of this compound among environmental compartments (air, water, soil, sediment, and biota) are governed by its physicochemical properties. These properties determine the compound's affinity for different phases.

Key physicochemical properties for this compound are presented in the table below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₆O | nih.govnist.gov |

| Molecular Weight | 198.34 g/mol | nih.govnist.gov |

| Boiling Point | 244.5 °C (at 760 mmHg) | chemsrc.com |

| Density | 0.823 g/cm³ | chemsrc.com |

| LogP (Octanol-Water Partition Coeff.) | 4.208 | chemsrc.com |

| Water Solubility | Not miscible or difficult to mix | chemicalbook.com |

The octanol-water partition coefficient (LogP or Log Kₒw) is a critical parameter for predicting environmental partitioning. A LogP value of 4.208 indicates that this compound is significantly lipophilic ('fat-loving') and has low water solubility chemsrc.comchemicalbook.com. This suggests the following environmental behavior:

Soil and Sediment: The compound will have a strong tendency to partition from water into organic matter in soil and sediment. Its mobility in soil will be low due to strong adsorption to soil organic carbon.

Water: Its concentration in the aqueous phase of water bodies is expected to be low due to its low solubility and tendency to adsorb to suspended particles and sediment.

Biota: The high lipophilicity suggests a potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms.

Air: With a boiling point of 244.5°C, the compound has relatively low volatility. While some portion may exist in the atmosphere, it is not expected to be a dominant transport pathway. If present in the air, it would likely partition onto airborne particulate matter.

Fugacity-based models, which predict the environmental compartment a chemical is most likely to end up in, would classify this compound as a compound that primarily accumulates in soil and sediment when released into the environment.

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration with "-omics" Technologies for Comprehensive Biological Profiling (e.g., Metabolomics, Metagenomics)

The integration of "omics" technologies is revolutionizing the study of natural compounds by providing a holistic view of biological systems. frontiersin.orgnih.gov These high-throughput methods allow for the large-scale analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), offering unprecedented insight into the complex interactions between organisms and their environment. researchgate.netoup.com

Metabolomics, which profiles low molecular weight metabolites in biological samples, has been instrumental in identifying novel biomarkers and understanding metabolic pathways. mnphy.comfrontiersin.org In this context, 6,10-Dimethylundecan-2-one has been identified as part of the metabolic profile associated with aging. A study identified it as one of thirteen upregulated volatile compounds in the late aging period, contributing to what is described as "aged aroma". researchgate.net These compounds, including this compound, are thought to be produced through pathways like carotenoid degradation, glycoside hydrolysis, and lipid oxidation. researchgate.net This demonstrates how metabolomic profiling can pinpoint specific compounds like this compound within a complex volatile signature to characterize a biological state. Such profiling is not limited to a single organism; it can reveal intricate molecular dialogues in plant-insect interactions, where plants release a bouquet of volatile organic compounds (VOCs) to defend against herbivores or attract predators of those herbivores. frontiersin.orgnih.govoup.com

Furthermore, metagenomics, the study of genetic material recovered directly from environmental samples, offers a powerful tool to explore the microbial communities associated with plants and insects. mdpi.com These microbial symbionts can play a crucial role in the host's life, influencing everything from nutrition and defense to the production of semiochemicals. mdpi.com Future research may use metagenomics to investigate whether the production of this compound in certain organisms is influenced or directly carried out by their associated microbiota, adding another layer to its biological profile. The integration of metabolomics with metagenomics can thus link the presence of specific compounds to the functional capabilities of entire microbial communities, enhancing biosurveillance programs and the discovery of novel enzymes for industrial applications. mdpi.com

Advanced Computational Chemistry and Molecular Modeling Approaches (e.g., Quantitative Structure-Activity Relationships for related compounds, Molecular Docking principles)

Computational chemistry provides powerful in silico tools for predicting the biological activity of compounds and accelerating the discovery of new semiochemicals. nih.gov These methods save significant time and resources compared to traditional laboratory screening. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.gov For terpene ketones, a class of compounds that includes this compound, QSAR studies have been developed to predict their insecticidal and toxic properties. nih.govnih.govtcsedsystem.edu These models use a variety of molecular descriptors to predict activity. For instance, studies on other terpene ketones have shown that their insecticidal activity can be effectively predicted using topological indices, which describe the shape and branching of the molecule, and electronic descriptors, which relate to how the molecule will interact with a biological target. tcsedsystem.educonicet.gov.ar

| Compound Class | Activity Studied | Key QSAR Descriptors | Finding | Source |

|---|---|---|---|---|

| Terpene Ketones | Insecticidal Activity vs. Sitophilus zeamais | Topological (Balaban and Randic indices) | The shape of the molecule and the branching of its carbon skeleton were primary predictors of insecticidal activity. | tcsedsystem.educonicet.gov.ar |

| Terpene Ketones | Antifungal Activity vs. F. verticillioides | Electronic (Pi energy) | The antifungal activity of ketone compounds was found to be related to their electronic properties. | nih.gov |

| Terpenoids | Toxicity vs. Vibrio fischeri | Geometric (asphericity) & Electronic (maximum partial charge for a Carbon atom) | Toxicity was mainly attributed to geometric and electronic descriptors, with alcohols and aldehydes showing higher toxicity than ketones and esters. | nih.gov |

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). jppres.comchemrxiv.org This method is essential for drug discovery and is increasingly used in chemical ecology to identify potential semiochemicals by predicting their binding affinity to insect odorant receptors. nih.govrothamsted.ac.uk

The principle involves creating 3D models of both the ligand and the target protein. A simulation is then run to fit the ligand into the protein's binding site in various conformations, calculating the binding energy for each pose. ajchem-a.com A lower binding energy generally indicates a more stable and favorable interaction. A virtual screening study utilized this principle to assess the potential of this compound, among other volatile compounds, to inhibit key proteases of the SARS-CoV-2 virus. jppres.com While the target was viral, the methodology is the same as that used to screen for compounds active on insect receptors. Such computational reverse chemical ecology approaches can rapidly screen large libraries of compounds to predict which ones are likely to be behaviorally active, guiding subsequent laboratory and field tests. researchgate.net

Green Chemistry Principles in Sustainable Production and Application

The increasing consumer demand for natural products and growing environmental concerns have spurred the adoption of green chemistry principles in the flavor, fragrance, and agrochemical industries. nih.govresearchgate.net Sustainable production of compounds like this compound focuses on using renewable resources, minimizing waste, and employing environmentally benign processes. cnr.it

Biocatalysis, which uses microorganisms or isolated enzymes to perform chemical transformations, is a cornerstone of this approach. nih.gov It offers high selectivity under mild reaction conditions, providing a sustainable alternative to traditional chemical synthesis. cnr.it The production of many ketones and terpenoids for the flavor and fragrance industry is increasingly achieved through the biotransformation of natural precursors by non-conventional yeasts and other microbes. nih.gov

Advances in synthetic and systems biology have enabled the engineering of microbial cell factories, such as Saccharomyces cerevisiae and Pseudomonas putida, for the high-yield production of isoprenoids from renewable feedstocks like lignocellulosic biomass. nih.govfrontiersin.org These engineered microbes can be designed to convert sugars or even C1 compounds like methanol (B129727) into valuable chemicals, including isoprenoid precursors like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govmdpi.com This strategy has been successfully used to produce compounds like artemisinic acid and various biofuels. frontiersin.org

| Green Chemistry Principle | Application in Isoprenoid/Ketone Production | Example/Benefit | Source |

|---|---|---|---|

| Use of Renewable Feedstocks | Utilizing lignocellulosic biomass (e.g., corn stover) or waste streams as carbon sources for microbial fermentation. | Reduces reliance on petrochemicals and avoids competition with food crops. | frontiersin.org |

| Biocatalysis | Employing whole-cell microorganisms (e.g., yeasts) or isolated enzymes (e.g., lipases, ene reductases) for synthesis. | Offers high regio- and stereoselectivity under mild conditions (lower temperature/pressure), reducing energy consumption and byproducts. | nih.govzhaw.ch |

| Metabolic Engineering | Optimizing microbial pathways (e.g., MVA or MEP pathway) to enhance the production of a target compound. | Increases yields and efficiency; has achieved commercial-scale production for some isoprenoids. | frontiersin.orgnih.gov |

| Consolidated Bioprocessing | Using a single microbial system that can both break down biomass and ferment it into the final product. | Simplifies the production process, potentially lowering costs. | frontiersin.org |

Future Directions in Natural Product Discovery and Ecological Chemical Research

The future of research on this compound and other semiochemicals lies at the intersection of technology, ecology, and synthetic biology. The goal is to move from simply identifying compounds to understanding their function in complex ecosystems and harnessing them for sustainable applications. numberanalytics.com

One major trend is the continued development of highly sensitive analytical techniques to detect and identify volatile compounds present in trace amounts in natural systems. researchgate.netmdpi.com The integration of volatilomics—the comprehensive analysis of all VOCs produced by an organism—with other omics fields will provide a more complete understanding of metabolic processes and ecological interactions. rsc.org Furthermore, new approaches in microbiology, such as co-cultivation techniques that mimic natural microbial interactions, are being explored to activate "silent" biosynthetic gene clusters, potentially unlocking a vast reservoir of novel natural products. nih.gov

In chemical ecology, the focus is shifting towards more sophisticated applications of semiochemicals in pest management. amazonaws.comresearchgate.net Future strategies will likely involve the use of precisely formulated slow-release dispensers and the combination of attractants like this compound with other control methods in "lure and infect" or "push-pull" systems. researchgate.netjournaljabb.comuliege.be Advances in machine learning and artificial intelligence are expected to accelerate the identification of novel, highly effective semiochemicals. numberanalytics.com Understanding the molecular basis of olfaction, including the structure and function of insect odorant receptors, will be crucial for designing next-generation attractants and repellents. rothamsted.ac.ukmdpi.com This molecular-level knowledge is critical for optimizing the use of semiochemicals in agriculture and contributing to more effective and environmentally sound pest control. amazonaws.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.